molecular formula C19H27FN2O B247315 1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane

1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane

Cat. No. B247315
M. Wt: 318.4 g/mol
InChI Key: HXGMJPIMGMMQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane, also known as JNJ-42165279, is a novel small molecule that has been developed as a potential treatment for various central nervous system disorders. It belongs to the class of drugs known as selective histamine H3 receptor antagonists, which have been shown to modulate the release of various neurotransmitters in the brain.

Mechanism of Action

1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane acts as a selective antagonist of the histamine H3 receptor, which is primarily located in the central nervous system. This receptor is involved in the modulation of various neurotransmitters, including dopamine, acetylcholine, and histamine, which are important for cognitive function, attention, and memory.
Biochemical and Physiological Effects:
1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, acetylcholine, and histamine. It has also been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane has several advantages as a research tool, including its high selectivity for the histamine H3 receptor, its ability to modulate the release of multiple neurotransmitters, and its potential to improve cognitive function and memory in preclinical models. However, its limitations include its relatively low potency and the need for further optimization of its pharmacokinetic properties.

Future Directions

Future research on 1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane should focus on further optimization of its pharmacokinetic properties, including its bioavailability and half-life. In addition, its potential as a treatment for various central nervous system disorders should be further investigated in clinical trials, including its efficacy and safety in humans. Finally, its potential as a research tool for studying the role of histamine H3 receptors in various neurological disorders should also be explored.

Synthesis Methods

The synthesis of 1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane involves several steps, including the reaction of 4-fluorobenzylamine with piperidine, followed by the addition of azepanone and the subsequent reduction of the resulting intermediate. The final product is obtained after several purification steps, including chromatography and recrystallization.

Scientific Research Applications

1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane has been extensively studied in preclinical models of various central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and attention deficit hyperactivity disorder. It has been shown to improve cognitive function, reduce motor deficits, and enhance attention and memory in these models.

properties

Product Name

1-{[1-(4-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane

Molecular Formula

C19H27FN2O

Molecular Weight

318.4 g/mol

IUPAC Name

azepan-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C19H27FN2O/c20-18-9-7-16(8-10-18)14-21-11-5-6-17(15-21)19(23)22-12-3-1-2-4-13-22/h7-10,17H,1-6,11-15H2

InChI Key

HXGMJPIMGMMQTP-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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